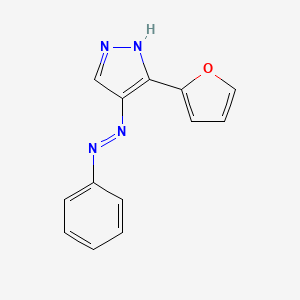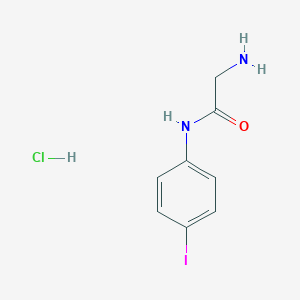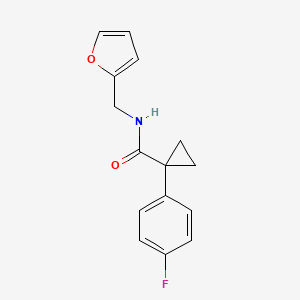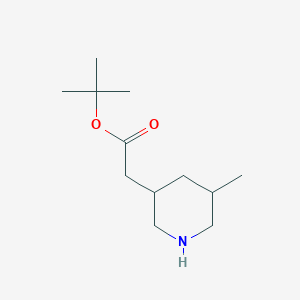
2-((4-Bromobenzyl)amino)-2-oxoethyl 4-fluorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-((4-Bromobenzyl)amino)-2-oxoethyl 4-fluorobenzoate” is a chemical compound. Unfortunately, there’s limited information available about this specific compound .
Chemical Reactions Analysis
The chemical reactions involving “2-((4-Bromobenzyl)amino)-2-oxoethyl 4-fluorobenzoate” are not explicitly mentioned in the sources I found .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include aspects like melting point, solubility, and reactivity. For “2-((4-Bromobenzyl)amino)-2-oxoethyl 4-fluorobenzoate”, these specific properties are not available in the sources I found .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
α-Glucosidase Inhibitory, Antimicrobial, and Antioxidant Activities
A study synthesized derivatives of 2-(4-bromobenzyl)- and 2-(4-fluorobenzyl)-1H-benzimidazole to investigate their α-glucosidase inhibitory, antimicrobial, and antioxidant activities. One derivative showed potent activity compared to acarbose, a standard α-glucosidase inhibitor, and demonstrated effectiveness against both Gram-positive and Gram-negative bacteria (Menteşe, Ülker, & Kahveci, 2015).
Photodynamic Therapy for Cancer Treatment
Another research focused on zinc phthalocyanine derivatives, substituted with new benzenesulfonamide groups containing Schiff base, highlighting their high singlet oxygen quantum yield. These properties make them suitable as Type II photosensitizers for photodynamic therapy in cancer treatment, showcasing the potential of incorporating bromobenzyl components in therapeutic applications (Pişkin, Canpolat, & Öztürk, 2020).
Synthetic Methodologies and Chemical Properties
Protective Groups in Synthesis
Research on fluorobenzoyl groups as alternatives to acetyl and benzoyl protective groups in carbohydrate and glycopeptide synthesis indicated their utility in suppressing β-elimination of O-linked carbohydrates. This study illustrates the significance of fluorobenzoyl groups, akin to the 4-fluorobenzoate portion of the target compound, in enhancing synthetic efficiency and selectivity (Sjölin & Kihlberg, 2001).
Regioselective Amination
A technique for the chemo- and regioselective copper-catalyzed amination of 2-bromobenzoic acids was developed, producing N-aryl and N-alkyl anthranilic acid derivatives efficiently. This method, relevant to the bromobenzyl moiety, highlights advancements in synthetic chemistry facilitating the development of novel compounds with potential applications in material science and pharmacology (Wolf et al., 2006).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
[2-[(4-bromophenyl)methylamino]-2-oxoethyl] 4-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrFNO3/c17-13-5-1-11(2-6-13)9-19-15(20)10-22-16(21)12-3-7-14(18)8-4-12/h1-8H,9-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUIKBBKQRKBDMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)COC(=O)C2=CC=C(C=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-methyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidine](/img/structure/B2831502.png)


![(1R,5S)-N-(thiophen-2-ylmethyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2831508.png)
![2-[(4,5-Difluoro-2-methylphenoxy)methyl]oxirane](/img/structure/B2831510.png)


![2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2831515.png)

![Ethyl 2-{[(4-fluoroanilino)carbothioyl]amino}acetate](/img/structure/B2831520.png)

![methyl (Z)-3-(1,3-benzodioxol-5-ylamino)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-propenoate](/img/structure/B2831522.png)
![2-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]benzamide](/img/structure/B2831524.png)
